molecular formula C17H14BrN3O B4517153 N-(2-bromophenyl)-4-(imidazol-1-ylmethyl)benzamide

N-(2-bromophenyl)-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B4517153
M. Wt: 356.2 g/mol
InChI Key: KTPNYNGMHVZERQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a bromophenyl group and an imidazole moiety, making it a compound of interest in various chemical and pharmaceutical research fields. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-(imidazol-1-ylmethyl)benzamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Amidation: The final step involves the coupling of the bromophenyl group with the imidazole derivative through an amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Buchwald-Hartwig coupling.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Palladium catalysts, nucleophiles (amines, thiols).

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromophenyl)-4-(imidazol-1-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-(imidazol-1-ylmethyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by facilitating interactions with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide
  • N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide
  • N-(2-iodophenyl)-4-(imidazol-1-ylmethyl)benzamide

Comparison:

  • N-(2-bromophenyl)-4-(imidazol-1-ylmethyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine, fluorine, and iodine, which can affect the compound’s interactions with biological targets.
  • N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide may have similar reactivity but different biological activity due to the smaller size and different electronic properties of chlorine.
  • N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide is likely to be more stable and less reactive due to the strong carbon-fluorine bond.
  • N-(2-iodophenyl)-4-(imidazol-1-ylmethyl)benzamide may exhibit higher reactivity due to the larger size and lower bond dissociation energy of the carbon-iodine bond.

Properties

IUPAC Name

N-(2-bromophenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPNYNGMHVZERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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